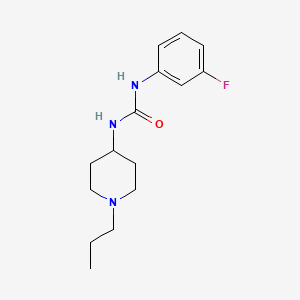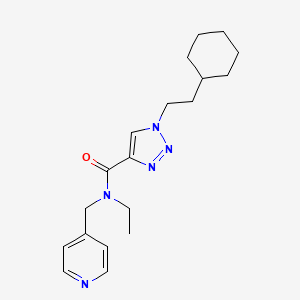
3-phenyl-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone, also known as PTQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery. This compound exhibits a unique structure and possesses several interesting properties that make it a promising candidate for drug development. In
作用机制
The mechanism of action of 3-phenyl-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound also inhibits the expression of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation. In addition, this compound has been found to possess anti-oxidant effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
One of the main advantages of 3-phenyl-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone is its potential use in drug discovery. Its unique structure and pharmacological properties make it a promising candidate for the development of new drugs. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with. Additionally, this compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-phenyl-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone. One area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of this compound. Additionally, the synthesis of novel this compound derivatives may lead to the development of more potent and selective drugs.
合成方法
3-phenyl-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized through various methods, including the Pictet-Spengler reaction, the Bucherer-Bergs reaction, and the Friedlander reaction. The most commonly used method for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The resulting product is then cyclized to form this compound.
科学研究应用
3-phenyl-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential use in drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. This compound has also been found to possess neuroprotective and anti-oxidant effects, making it a promising candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
3-phenyl-2-thiophen-2-yl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c21-18-14-9-4-5-10-15(14)19-17(16-11-6-12-22-16)20(18)13-7-2-1-3-8-13/h1-12,17,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHBRRCLUGULSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5320175.png)
![3-methyl-8-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5320186.png)
![2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5320192.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5320196.png)

![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5320210.png)

![2-(4-methyl-5-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide](/img/structure/B5320224.png)
![N,1-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5320228.png)
![N-ethyl-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}-N-methylsulfamide](/img/structure/B5320236.png)
![2-(1,4-dithiepan-6-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5320245.png)


![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5320259.png)